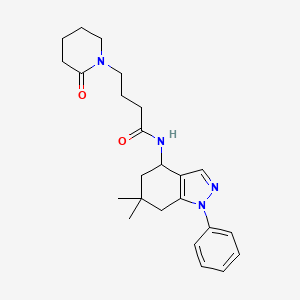![molecular formula C15H21ClN2O2 B5178448 1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEMPA, and it belongs to the class of piperazine derivatives. CEMPA has been studied for its ability to modulate various physiological and biochemical processes in the body.
作用機序
The mechanism of action of CEMPA is not fully understood. However, it is believed to work by modulating the activity of various receptors in the body. CEMPA has been shown to increase the binding affinity of dopamine D2 receptors, which may contribute to its antipsychotic effects. CEMPA has also been shown to bind to the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
CEMPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. CEMPA has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, CEMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using CEMPA in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of literature available on its effects and mechanisms of action. Additionally, CEMPA is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using CEMPA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on CEMPA. One area of research could focus on identifying the specific receptors and signaling pathways that are modulated by CEMPA. This could help to elucidate its mechanism of action and guide the development of more targeted therapies. Another area of research could focus on the potential use of CEMPA in combination with other drugs for the treatment of various conditions. Additionally, research could focus on the development of new derivatives of CEMPA with improved pharmacological properties.
合成法
The synthesis method for CEMPA involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of CEMPA as a white solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
CEMPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the body, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. CEMPA has been studied for its potential use in the treatment of various conditions, including schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-6-8-18(9-7-17)15(19)11-20-14-10-12(2)4-5-13(14)16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKICVMLJSVGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)

![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)

![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)


![{2-iodo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178459.png)
![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)

